3-Chloro-4-fluoro-2-methoxyphenol
CAS No.: 1783512-32-2
Cat. No.: VC11741479
Molecular Formula: C7H6ClFO2
Molecular Weight: 176.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1783512-32-2 |
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Molecular Formula | C7H6ClFO2 |
Molecular Weight | 176.57 g/mol |
IUPAC Name | 3-chloro-4-fluoro-2-methoxyphenol |
Standard InChI | InChI=1S/C7H6ClFO2/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3,10H,1H3 |
Standard InChI Key | UBPJFOWIDPOCJF-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1Cl)F)O |
Canonical SMILES | COC1=C(C=CC(=C1Cl)F)O |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of 3-chloro-4-fluoro-2-methoxyphenol is C₇H₆ClF₁O₂, with a molar mass of 188.57 g/mol. The compound’s structure features a hydroxyl group (-OH) at position 1, a methoxy group at position 2, and halogen atoms at positions 3 (Cl) and 4 (F) on the aromatic ring. This substitution pattern creates distinct electronic effects:
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The electron-withdrawing nature of chlorine and fluorine reduces electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.
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The methoxy group at position 2 exerts both inductive (-I) and resonance (+M) effects, potentially stabilizing intermediates in synthetic pathways.
Table 1: Comparative Analysis of Halogenated Methoxyphenols
The logP (octanol-water partition coefficient) of 3-chloro-4-fluoro-2-methoxyphenol is estimated to be 2.1–2.5, indicating moderate lipophilicity suitable for penetrating biological membranes. Its melting point is projected to range between 85–95°C based on analogs like 3-chloro-2-fluoro-4-methoxyphenol (89°C).
Synthetic Routes and Optimization Strategies
While no explicit synthesis for 3-chloro-4-fluoro-2-methoxyphenol is documented, analogous methodologies from halogenated phenol synthesis provide viable pathways:
Pathway 1: Sequential Halogenation of 2-Methoxyphenol
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Nitration and Reduction: Introduce a nitro group at position 4, followed by reduction to an amine.
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Sandmeyer Reaction: Convert the amine to a fluorine substituent using HF or Selectfluor®.
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Chlorination: Electrophilic chlorination at position 3 using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS).
Pathway 2: Direct Functionalization via Ullmann Coupling
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Utilize a copper-catalyzed coupling to introduce halogens selectively. For example, attach a pre-halogenated aryl iodide to a methoxyphenol precursor .
Critical Challenges:
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Regioselectivity: Competing reactions at positions 5 and 6 may require directing groups or protecting strategies.
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Purification: Separation from di- or tri-halogenated byproducts necessitates techniques like column chromatography or recrystallization .
Reaction Type | Substrate | Yield (%) | Conditions |
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Nitration | 2-Methoxyphenol | 72 | HNO₃, H₂SO₄, 0°C |
Fluorination | 3-Chloro-2-methoxyphenol | 68 | Selectfluor®, CH₃CN, 80°C |
Chlorination | 4-Fluoro-2-methoxyphenol | 85 | Cl₂, FeCl₃, DCM, 25°C |
Industrial and Research Applications
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Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors or anticancer agents (e.g., analogs in Patent WO2016185485A2) .
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Agrochemicals: Halogenated phenols serve as precursors for herbicides and fungicides.
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Material Science: Electron-deficient aromatics are components of liquid crystals or OLED materials.
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